2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride
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Overview
Description
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride is a complex organic compound that features a nitrobenzenesulfonyl group attached to an octahydroisoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-nitrobenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the desired sulfonamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
2-Nitrobenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution patterns
Uniqueness
2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S.ClH/c15-14-3-1-2-10-8-16(9-13(10)14)22(20,21)12-6-4-11(5-7-12)17(18)19;/h4-7,10,13-14H,1-3,8-9,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMMFFBDHIKVEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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